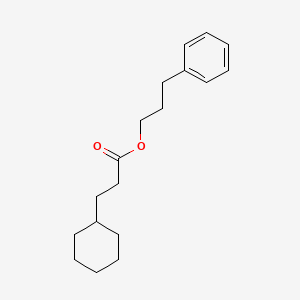

3-Phenylpropyl cyclohexanepropionate

CAS No.: 85204-27-9

Cat. No.: VC18465919

Molecular Formula: C18H26O2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85204-27-9 |

|---|---|

| Molecular Formula | C18H26O2 |

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | 3-phenylpropyl 3-cyclohexylpropanoate |

| Standard InChI | InChI=1S/C18H26O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |

| Standard InChI Key | VECOJECXTIMSPX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)CCC(=O)OCCCC2=CC=CC=C2 |

Introduction

Identification and Structural Characteristics

Chemical Identity

-

IUPAC Name: 3-Phenylpropyl 3-cyclohexylpropanoate

-

Molecular Formula:

-

CAS Registry: 85204-27-9

-

Synonyms:

Structural Features

The compound comprises a cyclohexane ring linked to a propionate ester group, which is further bonded to a 3-phenylpropyl chain. Key structural attributes include:

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | 5.5 |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 20 |

| Complexity | 263 |

Synthesis and Manufacturing

Photoredox-Catalyzed Radical Addition

A modern synthesis method involves visible-light-driven radical chemistry:

-

Reagents: Ester-stabilized phosphorus ylide, photoredox catalyst (e.g., Ru(bpy)₃²⁺).

-

Mechanism: Generation of an (alkoxycarbonyl)methyl radical under light, which adds to alkenes to form elongated esters .

Classical Esterification

-

Reactants: 3-Phenylpropanol + cyclohexanepropionic acid.

-

Catalysts: -Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP.

-

Conditions: Dichloromethane solvent, room temperature, 12–24 hours .

Table 2: Comparison of Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| Photoredox | High atom economy | Requires specialized catalysts |

| Classical Esterification | Scalability | Longer reaction times |

Physicochemical Properties

Physical State and Stability

-

State: Liquid at room temperature.

-

Density: ~1.01 g/cm³ (analogous to 3-phenylpropyl acetate) .

-

Boiling Point: Estimated 245°C (extrapolated from similar esters) .

-

Solubility: Low water solubility (0.69 g/L), miscible with organic solvents (e.g., ethanol, dichloromethane) .

Spectroscopic Data

-

NMR (¹H):

Applications

Flavor and Fragrance Industry

Pharmaceutical Prodrugs

-

Utility: Enhances bioavailability of hydrophobic drugs via ester prodrug strategies .

-

Example: Analogous to naproxen esters, which improve gastrointestinal tolerance .

Table 3: Regulatory Approvals

| Agency | Status | Use Case |

|---|---|---|

| FEMA | GRAS | Food flavoring |

| EINECS | Listed | Industrial applications |

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC)

Recent Research and Innovations

Photoredox Synthesis Advancements

Crystal Structure Analysis

-

Insights: Analogous compounds (e.g., 3-phenylpropyl cinnamate) exhibit monoclinic packing, influencing solubility .

Regulatory and Compliance Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume